

Sotorasib's Binding Kinetics to KRAS G12C: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding kinetics of **sotorasib** to its target, the KRAS G12C oncoprotein. **Sotorasib** (AMG 510) is a first-in-class, orally bioavailable small molecule that has ushered in a new era of targeted therapy for cancers harboring this specific mutation. Understanding the kinetics of this interaction is paramount for optimizing drug design, predicting clinical efficacy, and overcoming potential resistance mechanisms.

Mechanism of Covalent Inhibition

Sotorasib is a targeted covalent inhibitor. Unlike traditional reversible inhibitors that bind and dissociate from their target, **sotorasib** forms a permanent, irreversible covalent bond with the mutant cysteine-12 (Cys12) residue of the KRAS G12C protein.[1][2] This interaction occurs within a previously unrecognized pocket located beneath the effector-binding switch-II region (SII-P).[3]

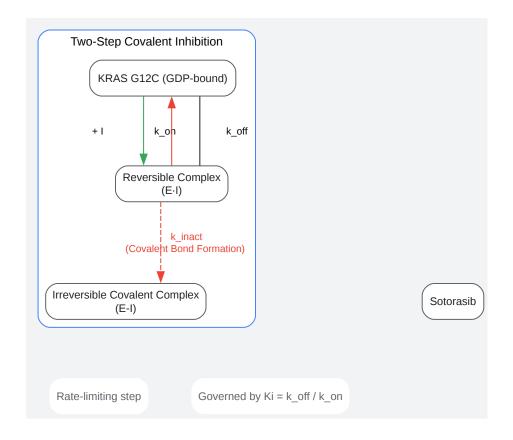
The binding process is a two-step mechanism:

- Reversible Binding: Sotorasib first forms a non-covalent, reversible complex with the KRAS
 G12C protein. This initial binding event is governed by the inhibitor's affinity for the target,
 represented by the inhibition constant (Ki).
- Irreversible Covalent Bonding: Following initial binding, the acrylamide warhead of sotorasib undergoes a Michael addition reaction with the thiol group of the Cys12 residue. This forms



an irreversible covalent bond, governed by the rate of inactivation (kinact).

Crucially, **sotorasib** selectively binds to KRAS G12C when it is in its inactive, guanosine diphosphate (GDP)-bound state.[4][5] By forming this irreversible bond, **sotorasib** traps the oncoprotein in this "off" conformation, preventing its reactivation through GDP/GTP exchange and subsequently blocking downstream oncogenic signaling.[6]



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Caption: Kinetic model of **sotorasib**'s covalent binding to KRAS G12C.

Quantitative Binding Kinetics Data

The potency of a covalent inhibitor like **sotorasib** is best described by the second-order rate constant, kinact/Ki. This value represents the efficiency of covalent modification, incorporating both the initial binding affinity (Ki) and the rate of irreversible bond formation (kinact).[7][8] While specific, independently verified kinact and Ki values for **sotorasib** are not consistently reported across publicly accessible literature, related pharmacodynamic and potency metrics have been characterized using various biochemical and cell-based assays.



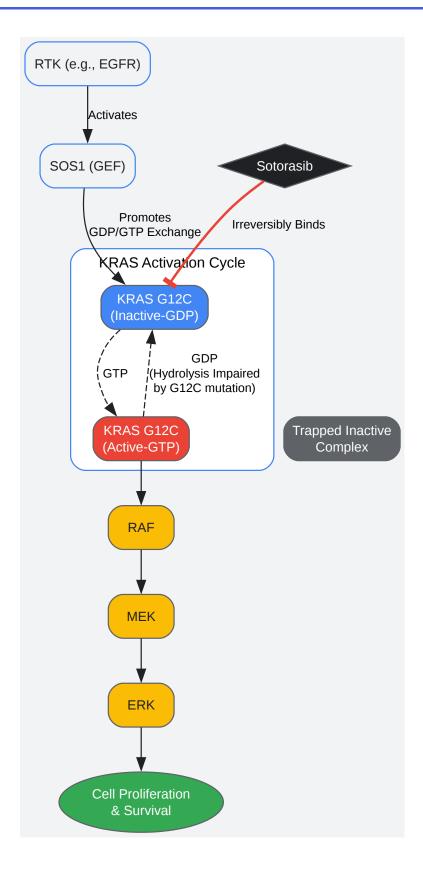
Parameter	Value	Cell Line <i>l</i> System	Assay Type	Source
kinact/KI	9,900 M ⁻¹ S ⁻¹	Recombinant Protein	Coupled Nucleotide Exchange	[9]
IC50 (ERK Phosphorylation)	≈ 0.03 µM	KRAS G12C Cell Lines	Western Blot / ELISA	[6]
IC50 (Cell Viability)	0.004–0.032 μΜ	KRAS G12C Cell Lines	CellTiter-Glo / MTS Assay	[6][10]
IC50 (Target Occupancy)	1.8 μM (4h treatment)	H358 Cells	Chemical Proteomics	[7]

Inhibition of KRAS Signaling Pathway

The KRAS protein is a critical molecular switch in the MAPK (mitogen-activated protein kinase) pathway. Upon activation by upstream signals from receptor tyrosine kinases (RTKs), KRAS exchanges GDP for GTP, leading to a conformational change that allows it to bind and activate downstream effectors like RAF, MEK, and ultimately ERK. The KRAS G12C mutation impairs the protein's ability to hydrolyze GTP, locking it in a constitutively active state and driving uncontrolled cell proliferation.

Sotorasib's irreversible binding to the GDP-bound state of KRAS G12C prevents this cycle of activation, effectively shutting down the aberrant signaling cascade.





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Caption: Sotorasib's mechanism of action on the KRAS signaling pathway.



Experimental Protocols

Characterizing the binding kinetics of a covalent inhibitor like **sotorasib** requires specialized assays that can measure time-dependent inhibition and directly quantify target engagement.

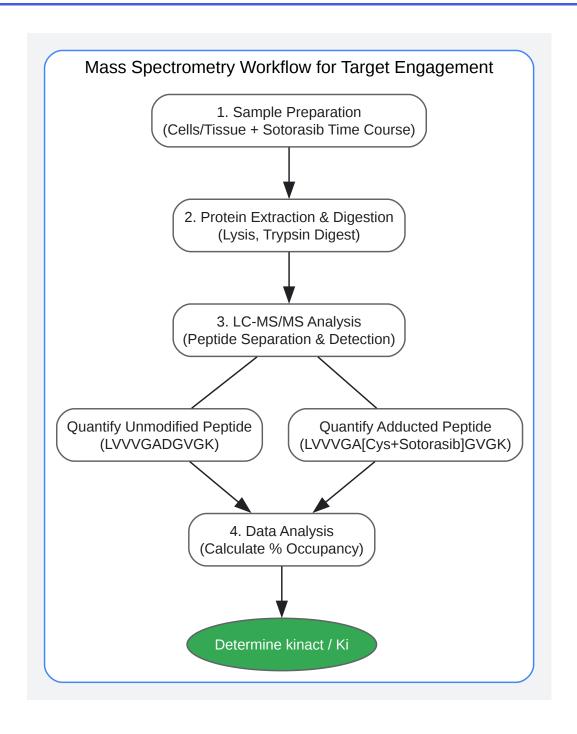
Mass Spectrometry for Target Engagement

Mass spectrometry (MS) is a powerful tool to directly measure the formation of the covalent drug-protein adduct. This method can determine the rate of target modification and is considered a gold standard for quantifying target engagement.[11]

Protocol Outline:

- Cell Lysis or Tissue Homogenization: KRAS G12C-expressing cells or tumor tissues are treated with sotorasib for various time points and concentrations. Samples are then lysed to extract proteins.
- Protein Digestion: The protein lysate is denatured, reduced, alkylated, and then digested into smaller peptides, typically using trypsin.
- LC-MS/MS Analysis: The peptide mixture is separated using liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The instrument is configured to specifically detect and quantify both the unmodified KRAS G12C peptide (containing Cys12) and the sotorasib-adducted peptide.
- Data Analysis: The ratio of the adducted peptide to the total (adducted + unmodified) peptide
 is calculated at each time point and concentration. These data are then fit to kinetic models
 to determine the observed rate of inactivation (kobs). Plotting kobs versus inhibitor
 concentration allows for the determination of kinact and Ki.[7][8]





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Caption: Workflow for MS-based covalent target engagement studies.

Nucleotide Exchange Assays

These assays measure the ability of **sotorasib** to lock KRAS G12C in its GDP-bound state, thereby inhibiting the exchange for GTP, which is promoted by Guanine Nucleotide Exchange Factors (GEFs) like SOS1.[12][13]



Protocol Outline (TR-FRET based):

- Reagents:
 - Recombinant KRAS G12C protein.
 - Fluorescently-labeled GTP analog (e.g., Bodipy-GTP) as the HTRF acceptor.
 - Terbium-labeled anti-tag antibody that binds KRAS G12C, serving as the HTRF donor.
 - GEF protein (e.g., SOS1 catalytic domain).
 - Sotorasib at various concentrations.
- Incubation: KRAS G12C is pre-incubated with sotorasib for a defined period to allow for covalent modification.
- Reaction Initiation: The GEF, fluorescent GTP, and the antibody are added to the KRASsotorasib mixture.
- Detection: A plate reader measures the Time-Resolved Fluorescence Resonance Energy
 Transfer (TR-FRET) signal. If sotorasib has locked KRAS in the GDP state, GTP exchange
 is inhibited, the fluorescent GTP cannot bind, and the FRET signal is low.[13]
- Analysis: The reduction in FRET signal is plotted against sotorasib concentration to determine an IC50 value, which reflects the potency of inhibition of nucleotide exchange.

Stopped-Flow Spectroscopy

For a more detailed kinetic analysis, stopped-flow spectroscopy can be used to monitor the rapid conformational changes in KRAS G12C upon inhibitor binding in real-time.[14]

Protocol Outline:

 Protein Preparation: A fluorescently labeled variant of KRAS G12C (e.g., containing a tryptophan reporter) is prepared.



- Rapid Mixing: The KRAS G12C protein solution and the sotorasib solution are rapidly mixed in a stopped-flow instrument.
- Fluorescence Monitoring: Changes in protein fluorescence are monitored over milliseconds to seconds. The binding event often causes a change in the local environment of the fluorescent probe, resulting in a change in signal intensity.
- Kinetic Analysis: The resulting kinetic traces are fit to binding models. This technique can potentially resolve the initial non-covalent binding step (Ki) from the subsequent slower, covalent modification step (kinact), providing a detailed picture of the binding event.[14][15]

Conclusion

The interaction between **sotorasib** and KRAS G12C is a paradigm of modern targeted drug design. Its high selectivity and irreversible covalent mechanism, which locks the oncoprotein in an inactive state, are central to its clinical activity. The binding kinetics, best characterized by the kinact/Ki ratio, define the efficiency of this inactivation. A thorough understanding and precise measurement of these kinetic parameters through sophisticated techniques like mass spectrometry, nucleotide exchange assays, and stopped-flow spectroscopy are critical for the development of next-generation covalent inhibitors and for devising strategies to combat acquired resistance.

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